molecular formula C18H36N4O3 B597092 N2-(1-Oxododecyl)-D-arginine CAS No. 1225433-34-0

N2-(1-Oxododecyl)-D-arginine

Cat. No.: B597092
CAS No.: 1225433-34-0
M. Wt: 356.511
InChI Key: XTJKNGLLPGBHHO-OAHLLOKOSA-N
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Description

N2-(1-Oxododecyl)-D-arginine is a synthetic derivative of D-arginine, modified with a 1-oxododecyl (lauroyl) chain on the guanidino nitrogen. This structural modification is designed to enhance the molecule's lipophilicity, potentially improving its cell membrane permeability compared to unmodified arginine analogs. Such properties make it a compound of interest for fundamental biochemical and pharmacological research, particularly in the study of nitric oxide synthase (NOS) inhibition and cellular arginine uptake . Arginine-based compounds are extensively investigated as inhibitors of nitric oxide synthases, the enzymes responsible for producing nitric oxide (NO), a crucial signaling molecule in cardiovascular, neuronal, and immune systems . The D-arginine scaffold, in particular, is often explored to create inhibitors that are resistant to metabolic conversion by endogenous enzymes, thereby potentially increasing their stability and duration of action in experimental models . Researchers may utilize this compound to probe isoform-specific inhibition of NOS enzymes (nNOS, eNOS, iNOS) or to study the structure-activity relationships of acylated arginine analogs in various in vitro biochemical assays . This product is strictly labeled For Research Use Only (RUO) and is not intended for, and must not be used for, diagnostic, therapeutic, or any other human or veterinary applications . Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

1225433-34-0

Molecular Formula

C18H36N4O3

Molecular Weight

356.511

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid

InChI

InChI=1S/C18H36N4O3/c1-2-3-4-5-6-7-8-9-10-13-16(23)22-15(17(24)25)12-11-14-21-18(19)20/h15H,2-14H2,1H3,(H,22,23)(H,24,25)(H4,19,20,21)/t15-/m1/s1

InChI Key

XTJKNGLLPGBHHO-OAHLLOKOSA-N

SMILES

CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

Biochemical and Metabolic Interplay of N2 1 Oxododecyl D Arginine

Interactions with Arginine Metabolic Enzymes and Transporters

Differential Effects on Nitric Oxide Synthase (NOS) Isoforms and Nitric Oxide Bioregulation, considering D-arginine stereochemistry

Nitric oxide (NO), a critical signaling molecule, is synthesized from L-arginine by a family of enzymes known as nitric oxide synthases (NOS). wikipedia.orgebi.ac.uk There are three main isoforms of NOS: neuronal NOS (nNOS or NOS I), inducible NOS (iNOS or NOS II), and endothelial NOS (eNOS or NOS III). nih.gov These isoforms are products of different genes and vary in their cellular distribution, regulation, and catalytic activity. nih.govnih.gov nNOS is primarily found in neuronal tissue, while eNOS is abundant in the endothelium, regulating vascular tone. wikipedia.orgfrontiersin.org iNOS can be expressed in various cells in response to immunological stimuli. wikipedia.orgfrontiersin.org All three isoforms utilize L-arginine, molecular oxygen, and several cofactors to produce NO and L-citrulline. nih.govfrontiersin.org

The stereochemistry of arginine is paramount for its role as a substrate for NOS. L-arginine is the natural substrate for all NOS isoforms. ebi.ac.ukcaymanchem.com In contrast, D-arginine, the dextrorotary isomer, is not a substrate for nitric oxide synthase. caymanchem.com This specificity is a key aspect of NOS biochemistry. D-arginine is often used in research as a negative control to study NO production. caymanchem.com

While there is a lack of direct research on N2-(1-Oxododecyl)-D-arginine's effect on NOS isoforms, we can infer its likely interactions based on its D-arginine structure. Given that D-arginine itself is not a substrate for NOS, it is highly improbable that this compound would serve as a substrate for any of the NOS isoforms to produce nitric oxide. The addition of the 1-oxododecyl group to the D-arginine molecule would further increase its structural difference from the natural L-arginine substrate, making it even less likely to bind to the active site of NOS enzymes.

Modulation of Arginase Pathways and Downstream Metabolite Synthesis (e.g., polyamines, ornithine, urea)

Arginase is a key enzyme that competes with NOS for the common substrate L-arginine. frontiersin.org It catalyzes the hydrolysis of L-arginine into ornithine and urea (B33335), representing the final step in the urea cycle. biolegend.commedchemexpress.com There are two isoforms of arginase: Arginase I, located in the cytosol of liver cells, is primarily involved in ammonia (B1221849) detoxification. biolegend.com Arginase II is a mitochondrial enzyme found in extrahepatic tissues and is important for the synthesis of ornithine, which is a precursor for polyamines and proline. biolegend.commedchemexpress.com

The downstream metabolites of the arginase pathway are crucial for various cellular functions. Ornithine is the precursor for the synthesis of polyamines such as putrescine, spermidine, and spermine. frontiersin.orgnumberanalytics.com This conversion is initiated by the enzyme ornithine decarboxylase (ODC). frontiersin.orgnumberanalytics.com Polyamines are essential for cell growth, proliferation, and DNA synthesis. frontiersin.orgredalyc.org The production of ornithine from arginine also generates urea. redalyc.org

There is no direct evidence available on how this compound specifically modulates arginase pathways. However, the D-stereochemistry of the arginine moiety suggests that it is unlikely to be a substrate for arginase, which typically acts on L-arginine. The impact of the 1-oxododecyl group on potential inhibitory or allosteric effects on arginase isoforms remains uninvestigated.

Assessment of Influence on Cationic Amino Acid Transporter Systems (e.g., SLC7 family)

The transport of cationic amino acids, including arginine, across the cell membrane is mediated by specific transporter proteins. The Solute Carrier Family 7 (SLC7) is a major family of these transporters. researchgate.net This family is divided into two main subgroups: the cationic amino acid transporters (CATs, SLC7A1-4) and the glycoprotein-associated amino acid transporters (gpaATs, SLC7A5-11). nih.govcore.ac.uk

The CAT proteins (CAT-1, CAT-2A, CAT-2B, and CAT-3) are responsible for the sodium-independent transport of cationic amino acids like L-arginine, L-lysine, and L-ornithine. researchgate.netuniprot.org These transporters play a crucial role in regulating the intracellular concentration of arginine, which can in turn affect the rate of NO synthesis by NOS. nih.gov Some derivatives of L-arginine that are inhibitors of NOS, such as L-N5-(1-iminoethyl)-ornithine (L-NIO) and NG-monomethylarginine (L-NMMA), are also substrates for CAT proteins. core.ac.uk

The influence of this compound on these transporter systems has not been specifically studied. The D-configuration of the arginine and the presence of the bulky, lipophilic 1-oxododecyl chain could potentially lead to several interactions. It might act as a competitive inhibitor, blocking the transport of natural substrates like L-arginine. Alternatively, it could be a substrate itself, although its transport characteristics would likely differ from those of L-arginine due to its modified structure. Further research is needed to determine the precise nature of its interaction with the various isoforms of the SLC7 family transporters.

Influence on Cellular Bioenergetics and Nitrogen Metabolism

Interplay with the Urea Cycle and Ammonia Detoxification Mechanisms (in non-human biological systems)

The urea cycle, also known as the ornithine cycle, is a vital metabolic pathway that converts toxic ammonia into urea for excretion. wikipedia.orgwikipathways.org This process is essential for nitrogen homeostasis in ureotelic organisms, which include mammals and amphibians. wikipedia.orglibretexts.org The cycle primarily occurs in the liver and involves a series of five enzymatic reactions that convert ammonia, carbon dioxide, and the amino group of aspartate into urea. libretexts.orgabcam.com L-arginine is a key intermediate in this cycle; its cleavage by arginase yields urea and ornithine, the latter of which is recycled to continue the cycle. wikipedia.orgcreative-proteomics.com

In uricotelic species like birds, which lack a complete urea cycle, arginine cannot be synthesized de novo and is therefore an essential dietary amino acid. redalyc.org In these animals, renal arginase activity is significantly higher than in the liver, and the urea produced is a measure of arginine degradation. redalyc.org

Given that this compound is a derivative of D-arginine, it is not expected to directly participate in the urea cycle as a substrate for arginase, which is specific for L-arginine. Its potential indirect effects, such as the inhibition of enzymes or transporters involved in the urea cycle, have not been documented. The impact of this compound on ammonia detoxification mechanisms in non-human biological systems would depend on its ability to interfere with the normal flux of metabolites through the urea cycle or other related pathways.

Regulation of Cellular Energy Production Pathways and ATP Homeostasis

Cellular energy, in the form of adenosine (B11128) triphosphate (ATP), is primarily generated through mitochondrial oxidative phosphorylation (OXPHOS). frontiersin.orgmdpi.com This process is intricately linked to amino acid metabolism, as many amino acids are either synthesized or degraded within the mitochondria. frontiersin.org Arginine metabolism, in particular, has connections to cellular bioenergetics. For instance, creatine, a molecule crucial for maintaining stable ATP levels, is synthesized from arginine and glycine. nih.gov Furthermore, the urea cycle, which involves arginine, is an energy-dependent process, consuming ATP. libretexts.org

The degradation of some amino acids can contribute to the pool of intermediates in the tricarboxylic acid (TCA) cycle, which fuels the electron transport chain and subsequent ATP production. frontiersin.org The synthesis of arginine itself is dependent on the activity of the respiratory chain. frontiersin.org

The influence of this compound on cellular energy production and ATP homeostasis is not well-defined. Its D-arginine component makes it unlikely to be metabolized through the standard arginine-dependent pathways that contribute to energy production. However, the lipophilic 1-oxododecyl chain could potentially allow the molecule to interact with mitochondrial membranes, possibly affecting the function of the electron transport chain or ATP synthase. Such interactions could lead to alterations in mitochondrial respiration and ATP production, but this remains speculative without direct experimental evidence.

Interactive Data Tables

Table 1: Key Enzymes in Arginine Metabolism

EnzymeSubstrate(s)Product(s)Cellular LocationFunction
Nitric Oxide Synthase (NOS)L-arginine, O2, NADPHNitric oxide, L-citrullineCytosol/MembraneSignal transduction, vasodilation, immune response
Arginase IL-arginineL-ornithine, UreaCytosol (Liver)Urea cycle, ammonia detoxification
Arginase IIL-arginineL-ornithine, UreaMitochondria (Extrahepatic)Polyamine and proline synthesis
Ornithine Decarboxylase (ODC)L-ornithinePutrescine, CO2CytosolPolyamine synthesis, cell proliferation

Table 2: Cationic Amino Acid Transporters of the SLC7 Family

TransporterGeneSubstratesTransport MechanismPrimary Function
CAT-1SLC7A1Cationic amino acids (high affinity)Facilitated diffusionArginine uptake for various cellular processes
CAT-2ASLC7A2Cationic amino acids (low affinity)Facilitated diffusionArginine transport in specific tissues (e.g., liver)
CAT-2BSLC7A2Cationic amino acids (high affinity)Facilitated diffusionArginine uptake, particularly in immune cells
CAT-3SLC7A3Cationic amino acidsFacilitated diffusionArginine transport in the brain

Potential Interactions with Lipid Metabolism Pathways, considering the 1-Oxododecyl Moiety

This compound is an N-acyl amino acid (NAAA), a class of lipids comprising a fatty acid linked to an amino acid. nih.gov This structure, featuring a hydrophobic 1-dodecanoyl (lauric acid) tail and a hydrophilic, positively charged D-arginine headgroup, dictates its interaction with the lipid-rich environments of cell membranes and its potential involvement in lipid metabolic and signaling pathways. The metabolism of such compounds can proceed via enzymatic action on the acyl chain or the amino acid moiety, and the intact molecule can influence membrane dynamics and signaling cascades.

Enzymatic Hydrolysis or Biotransformation of the Acyl Chain

The biotransformation of this compound likely involves enzymatic cleavage of the amide bond connecting the dodecanoyl group and the D-arginine. This hydrolysis would release the constituent parts—dodecanoic acid (a saturated fatty acid) and D-arginine—which would then be free to enter their respective metabolic pathways.

Research into environmental DNA has led to the discovery of N-acyl amino acid synthases (NASs), enzymes capable of producing long-chain N-acyl derivatives of arginine. rockefeller.edu This indicates the existence of biosynthetic pathways for such molecules in nature. Logically, degradative pathways involving hydrolases are also expected to exist to regulate their cellular levels.

Enzymatic hydrolysis is a common biotechnological process used to break down proteins and other molecules into smaller fragments like peptides and amino acids using specific enzymes. nih.govmdpi.com While specific hydrolases for this compound have not been extensively characterized, enzymes that act on structurally similar molecules provide insight into potential mechanisms. For instance, monoacylglycerol lipase (B570770) (MGL) is a key enzyme in lipid metabolism that degrades the endocannabinoid 2-arachidonoylglycerol, releasing arachidonic acid, a precursor for pro-inflammatory signals. nih.gov Enzymes from this family could potentially recognize and hydrolyze the acyl chain from the N-acyl-D-arginine compound.

Once cleaved, the dodecanoic acid can be activated to dodecanoyl-CoA and enter the mitochondrial β-oxidation pathway for energy production. The D-arginine moiety's fate is less clear than that of its L-isomer. In many bacteria, L-arginine is catabolized by the arginase pathway, which hydrolyzes it to ornithine and urea. oup.com

The table below summarizes potential enzymatic activities relevant to the biotransformation of this compound, based on related processes.

Enzyme Class/FamilyPotential Action on this compoundResulting ProductsReference
N-acyl amino acid synthases (NASs) Catalyze the formation of the amide bond.This compound rockefeller.edu
Amidohydrolases / Lipases Hydrolyze the amide bond linking the acyl chain to the arginine moiety.Dodecanoic acid and D-arginine nih.gov
Arginase Pathway Enzymes Potentially catabolize the released arginine (primarily acts on L-arginine).Ornithine, Urea oup.com
Fatty Acyl-CoA Synthetase & β-oxidation enzymes Activate and subsequently break down the released dodecanoic acid.Acetyl-CoA scientificarchives.com

Impact on Lipid Signaling Cascades or Membrane-Associated Processes

The amphipathic nature of this compound strongly suggests it will interact with cellular membranes, potentially influencing their structure and function, as well as participating in lipid-based signaling.

Membrane Interactions: The molecule's structure is analogous to that of many cell-penetrating peptides (CPPs), which are often rich in arginine. mdpi.comcore.ac.ukudla.cl The positively charged guanidinium (B1211019) group of the arginine head can form strong electrostatic and hydrogen-bonding interactions with the negatively charged phosphate (B84403) groups of membrane phospholipids. tulane.eduresearchgate.net Simultaneously, the hydrophobic 1-oxododecyl tail can insert into the nonpolar, hydrocarbon core of the lipid bilayer. tulane.edu

This dual interaction can lead to significant perturbations of the membrane. Studies on similar arginine-containing amphipathic molecules show they can increase the order of lipid headgroups while disordering the acyl chains, affecting membrane fluidity. core.ac.uk Such interactions can induce membrane curvature and, in some cases, lead to the formation of non-bilayer structures or transient pores, which may alter membrane permeability. udla.clresearchgate.net Furthermore, some studies indicate that L-arginine can help prevent membrane lipid peroxidation, suggesting a protective role at the membrane interface. ias.ac.in

Lipid Signaling: N-acyl amino acids, as a class, are recognized as endogenous signaling molecules, structurally related to endocannabinoids like anandamide. nih.gov This suggests that this compound could have a role in lipid signaling. The interaction with the membrane is the first step in many signaling processes. The molecule could modulate the activity of membrane-bound proteins, such as receptors or enzymes, by altering their local lipid environment.

Moreover, arginine metabolism itself is linked to the regulation of lipid metabolism. Arginine restriction has been shown to suppress the synthesis of fatty acids by inhibiting the transcription factor SREBP1. elifesciences.org Conversely, L-arginine supplementation can reduce lipogenesis and fat deposition while stimulating fatty acid oxidation. scielo.brimrpress.com These effects are often mediated through nitric oxide (NO), a signaling molecule synthesized from arginine that influences glucose and fatty acid oxidation. icm.edu.plfrontiersin.org The presence of the 1-oxododecyl moiety could localize these effects to specific membrane domains or enhance the molecule's ability to interact with components of these signaling pathways. Phospholipases, for example, generate free fatty acids from membrane lipids to serve as precursors for signaling molecules, a fundamental process in lipid signaling that this compound could potentially influence. frontiersin.org

The table below details the potential effects of this compound on membrane-associated processes, extrapolated from research on related compounds.

ProcessPotential Effect of this compoundMechanismReference
Membrane Binding Insertion into the lipid bilayer.Electrostatic interactions of the arginine headgroup with lipid phosphates and hydrophobic interactions of the acyl tail with the membrane core. tulane.eduresearchgate.net
Membrane Structure Alteration of membrane fluidity, curvature, and order.Perturbation of lipid packing due to the molecule's amphipathic nature. core.ac.uktulane.edu
Lipid Peroxidation Potential reduction of oxidative damage to membrane lipids.The arginine moiety may exert antioxidant effects at the membrane surface. ias.ac.in
Lipid Synthesis Regulation Possible modulation of fatty acid synthesis and oxidation pathways.Interaction with signaling pathways involving SREBP1 or nitric oxide (NO). elifesciences.orgicm.edu.pl

Compound Reference Table

Molecular and Cellular Mechanisms Underlying N2 1 Oxododecyl D Arginine Activity

Target Identification and Receptor/Enzyme Binding Studies

Investigation of Specific Protein or Receptor Interactions

The precise molecular targets of N2-(1-Oxododecyl)-D-arginine are not extensively defined in publicly available research. However, based on the structural characteristics of the molecule, which combines a fatty acid (lauroyl group) with a D-amino acid (D-arginine), its interactions are likely influenced by both the lipid and amino acid moieties. The lauroyl group confers hydrophobicity, suggesting potential interactions with lipid membranes or hydrophobic pockets within proteins. The D-arginine component, with its cationic guanidinium (B1211019) group, can engage in electrostatic interactions with negatively charged residues (e.g., aspartate, glutamate) on protein surfaces. researchgate.netwikipedia.org

Arginine residues in proteins are known to be critical for various molecular interactions, including forming hydrogen bonds and participating in post-translational modifications like methylation and citrullination, which regulate protein function and gene expression. frontiersin.orgnih.gov While these studies focus on L-arginine, the D-enantiomer in this compound could interact with similar sites, albeit with different specificity and affinity. The interaction of arginine with protein binding sites is a key factor in the function of many enzymes and receptors. pnas.orgwiley.complos.org For instance, the binding of arginine to specific kinases can dictate their substrate specificity. plos.org

Stereochemical Recognition at Biomolecular Binding Sites (D-arginine specificity)

The use of the D-enantiomer of arginine is a critical feature of this compound, as biological systems typically exhibit high stereoselectivity, overwhelmingly favoring L-amino acids for protein synthesis and most enzymatic reactions. colorado.edu This D-configuration can render the molecule resistant to degradation by proteases that recognize L-amino acid sequences, potentially prolonging its biological activity.

Research on other D-amino acid-containing molecules has demonstrated that stereochemistry profoundly influences biological activity. For example, studies comparing L- and D-arginine have shown chirality-dependent effects on RNA folding, with D-arginine being more effective at enhancing the unfolding rate of a specific RNA motif. colorado.edu This suggests that D-arginine can interact differently with nucleic acid surfaces compared to its natural L-counterpart. colorado.edu

Furthermore, investigations into D-aspartate oxidase, an enzyme that acts on D-amino acids, highlight the importance of specific residues (like Arg-216) in conferring substrate specificity and catalytic activity for D-enantiomers. nih.gov The presence of a D-amino acid can also influence the cellular uptake and trafficking of peptides. mdpi.com While direct studies on this compound are limited, the principles of stereochemical recognition suggest that its D-arginine moiety is a key determinant of its molecular interactions and subsequent biological effects.

Intracellular Signaling Cascades Affected by this compound

Modulation of Protein Kinase Activity and Associated Signal Transduction Pathways

While direct evidence of this compound modulating specific protein kinase activities is not available, the structural components of the molecule suggest potential interactions with signaling pathways regulated by phosphorylation. Protein kinases are crucial regulators of cellular processes, and their activity is often dependent on the binding of specific substrates and signaling molecules. researchgate.net

Many kinases, such as Protein Kinase A (PKA), recognize and phosphorylate proteins containing specific consensus sequences, which often include arginine residues. wikipedia.orgcreative-enzymes.com For example, PKA substrates frequently have a motif with two adjacent arginine residues. wikipedia.orgcreative-enzymes.com The arginine component of this compound could potentially interact with the substrate-binding grooves of such kinases, possibly acting as a competitive inhibitor or an allosteric modulator. plos.org

Furthermore, signal transduction pathways initiated by G protein-coupled receptors (GPCRs) and receptor tyrosine kinases often lead to the activation of downstream kinases. youtube.com The lipophilic nature of the oxododecyl group could facilitate the interaction of this compound with the cell membrane, bringing the arginine moiety into proximity with membrane-associated signaling complexes, including kinases like death-associated protein kinase 1 (DAPK1), which is involved in apoptosis and is regulated by phosphorylation. atlasgeneticsoncology.org

Effects on Gene Expression Profiles and Protein Synthesis Pathways

The influence of this compound on gene expression and protein synthesis is an area requiring further investigation. However, the known roles of arginine and related compounds in these processes provide a framework for potential mechanisms. Arginine metabolism is closely linked to the regulation of gene expression. For instance, arginine methylation, a post-translational modification, plays a significant role in epigenetic control of gene expression. frontiersin.orgnih.gov

The availability of arginine can also regulate protein synthesis at the translational level. In some cell types, a decrease in intracellular arginine can lead to the inhibition of inducible nitric oxide synthase (iNOS) protein expression by affecting the translation of its mRNA. bu.edu This process involves the phosphorylation of the eukaryotic initiation factor 2α (eIF2α), a key regulator of protein synthesis. bu.edu Arginine and its metabolites are also crucial for the synthesis of polyamines, which are involved in cell growth and proliferation. nih.gov

Moreover, arginine is a precursor for nitric oxide (NO), a signaling molecule that can modulate gene expression. nih.govbiocrates.com The regulation of genes involved in arginine metabolism, such as arginase 1 (ARG1), is also critical in various physiological and pathological states. nih.gov Given that this compound contains an arginine moiety, it could potentially influence these pathways, although the impact of its D-configuration and fatty acid chain remains to be elucidated. The availability of essential amino acids is a critical determinant of protein synthesis. mdpi.com

Cellular Uptake and Intracellular Localization Mechanisms

The cellular uptake of this compound is likely a multi-faceted process influenced by its amphipathic nature. The presence of the arginine group, particularly its positive charge, suggests that it could be transported into cells via cationic amino acid transporters (CATs). nih.gov However, the bulky oxododecyl group might hinder this process.

Alternatively, the molecule could enter cells through mechanisms utilized by arginine-rich cell-penetrating peptides (CPPs). These peptides are known to traverse cellular membranes through various pathways, including direct penetration and endocytosis (such as macropinocytosis). mdpi.commst.edunih.gov The efficiency and mechanism of uptake for arginine-rich peptides can depend on factors like their concentration and the length of the arginine chain. mdpi.comnih.gov The lauroyl group of this compound could facilitate its insertion into the lipid bilayer, promoting direct translocation or endocytic uptake.

Once inside the cell, the subcellular localization of this compound would be determined by its physicochemical properties. The lipophilic tail may favor association with intracellular membranes, such as the endoplasmic reticulum or mitochondrial membranes, while the cationic arginine headgroup could direct it towards negatively charged compartments or molecules, including the nucleus and RNA-rich structures like the nucleolus. cardoso-lab.org The localization of enzymes involved in arginine metabolism is spread across different cellular compartments, including the cytosol and mitochondria, suggesting that arginine and its derivatives can be present and active throughout the cell. nih.govresearchgate.net

Interactive Data Table: Potential Interaction Sites and Cellular Processes

Feature of this compoundPotential Interacting Biomolecules/StructuresPotential Cellular Processes Affected
1-Oxododecyl (Lauroyl) Group Lipid membranes, Hydrophobic pockets of proteinsCellular uptake, Intracellular localization, Modulation of membrane-associated proteins
D-Arginine Moiety Negatively charged residues on proteins, Nucleic acids, Kinase substrate-binding sitesReceptor/enzyme binding, Signal transduction, Gene expression, Resistance to proteolysis
Guanidinium Group Anionic sites on proteins and membranesElectrostatic interactions, Hydrogen bonding
Stereochemistry (D-enantiomer) Chiral recognition sites on enzymes and receptorsAltered binding affinity and specificity, Increased biological stability

Exploration of Membrane Translocation Mechanisms (e.g., direct penetration, endocytosis)

The entry of this compound into cells is a multifaceted process that is thought to involve a combination of direct membrane translocation and endocytic pathways. The initial step involves the electrostatic interaction between the cationic guanidinium group of the D-arginine residue and the negatively charged components of the cell surface, such as proteoglycans and the phosphate (B84403) groups of phospholipids. scienceopen.commdpi.commdpi.com This binding concentrates the molecule at the membrane interface, facilitating subsequent internalization events.

Direct Penetration: One major proposed pathway is direct translocation, an energy-independent process where the molecule passes directly through the lipid bilayer. scienceopen.comnih.gov Following initial electrostatic binding, the lipophilic dodecyl (lauroyl) tail is believed to insert into the hydrophobic core of the membrane. nih.govacs.org This insertion can lead to transient destabilization or the formation of temporary pores in the membrane, allowing the entire molecule to "flip-flop" across to the cytoplasm. scienceopen.comnih.gov Studies on arginine-rich cell-penetrating peptides (CPPs), which share the cationic arginine feature, support this model, suggesting that the guanidinium group's ability to form bidentate hydrogen bonds with membrane phosphates is a key facilitator of this direct entry. mdpi.commdpi.combiorxiv.org This mechanism is often rapid and can occur even at low temperatures (e.g., 4°C), which typically inhibit energy-dependent processes like endocytosis. scienceopen.comnih.gov

Endocytosis: Alternatively, this compound may be internalized via endocytosis, an energy-dependent process where the cell membrane engulfs the molecule to form intracellular vesicles. nih.govmdpi.comwikipedia.org Several endocytic routes exist, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, all of which have been implicated in the uptake of various CPPs and other macromolecules. nih.govmdpi.comatlasgeneticsoncology.org For lipidated molecules, interaction with the membrane can trigger these engulfment processes. nih.gov Once encapsulated within an endosome, the compound must then escape this vesicle to reach the cytosol and other organelles to be active, a process that itself can be complex. nih.gov It is plausible that both direct penetration and endocytosis occur simultaneously, with the dominant pathway potentially varying depending on the cell type and experimental conditions. mdpi.com

Table 1: Comparison of Proposed Translocation Mechanisms for this compound

MechanismDescriptionKey Molecular InteractionsEnergy DependenceSupporting Evidence from Related Compounds
Direct PenetrationMolecule passes directly through the lipid bilayer without vesicle formation.Initial electrostatic attraction of arginine to membrane; insertion of lipophilic tail into the hydrophobic core. nih.govacs.orgIndependentUptake of arginine-rich CPPs is not blocked at low temperatures or by endocytosis inhibitors. scienceopen.comnih.gov
EndocytosisCell membrane engulfs the molecule, forming an intracellular vesicle (endosome).Binding to cell surface receptors or lipids triggers membrane invagination.DependentFatty-acylated peptides have been observed to accumulate in endosomal and lysosomal compartments. nih.gov Macropinocytosis is a key pathway for some arginine-rich peptides. mdpi.com

Role of the Lipophilic Tail in Cell Permeability and Subcellular Distribution

The 12-carbon dodecyl (lauroyl) tail is a critical structural feature that profoundly influences the cellular uptake and subsequent intracellular localization of this compound.

Impact on Subcellular Distribution: Once inside the cell, the lipophilic tail plays a crucial role in the molecule's subcellular distribution. Due to its hydrophobic nature, this compound is likely to associate with intracellular lipid-rich structures, particularly the membranes of organelles. This includes the endoplasmic reticulum, Golgi apparatus, and mitochondria. mdpi.com This localization is significant because it can concentrate the compound in specific cellular compartments, placing it in close proximity to membrane-bound enzymes and signaling complexes that may be its targets. While some molecules may be found in the cytosol, a notable fraction of similar fatty-acylated molecules has been observed to associate with endomembranes. nih.gov This partitioning behavior is a key difference compared to non-lipidated arginine, which would be expected to remain more freely diffused in the aqueous environment of the cytoplasm.

Table 2: Functional Significance of the Dodecyl (Lauroyl) Tail

FunctionMechanismObserved Effect
Enhanced Cell PermeabilityIncreases overall molecular hydrophobicity, facilitating insertion into and passage through the cell membrane's lipid core. nih.govacs.orgStudies show cellular uptake is dependent on acyl chain length; C12 and C14 chains significantly improve uptake compared to non-acylated molecules. nih.gov
Subcellular DistributionDrives association with hydrophobic environments within the cell.Leads to accumulation in intracellular membranes (e.g., endoplasmic reticulum, mitochondria) and other lipid-rich structures. nih.govmdpi.com

Based on a comprehensive review of available scientific literature, there is a notable scarcity of specific preclinical research data for the compound This compound . The majority of existing studies focus on its stereoisomer, the L-form (L-arginine), and its derivatives, such as Ethyl Lauroyl Arginate (LAE), which is the ethyl ester of Nα-lauroyl-L-arginine.

Biological systems exhibit a high degree of stereospecificity. Key enzymes involved in arginine metabolism, such as nitric oxide synthase (NOS), act specifically on the L-isomer of arginine and not the D-isomer. Due to this fundamental biochemical principle, the biological effects, metabolic pathways, and preclinical findings associated with L-arginine and its derivatives cannot be directly and accurately extrapolated to this compound.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the preclinical investigations of this compound structured around the requested outline, as the specific data for the D-isomer are not present in the accessible scientific domain. Any attempt to do so would involve misattributing findings from the L-isomer, which would be scientifically unsound.

Preclinical Investigations of Biological Activities of N2 1 Oxododecyl D Arginine

In Vivo Studies in Non-Human Animal Models

Comparative Studies with L-Arginine or Other Arginine-Derived Compounds

Preclinical research often employs comparative studies to elucidate the specific biological effects of a novel compound relative to its parent molecule or other similar derivatives. In the context of N2-(1-Oxododecyl)-D-arginine, understanding its activity profile necessitates comparison with the naturally occurring enantiomer, L-arginine, and other arginine-derived compounds that have established biological roles. These studies are crucial for identifying unique properties, potential therapeutic advantages, and mechanisms of action conferred by specific chemical modifications to the arginine structure.

Investigations into arginine derivatives frequently highlight the importance of stereochemistry—the spatial arrangement of atoms—in determining biological function. For instance, the body's enzymatic pathways are often highly specific to L-amino acids. A study comparing the effects of L-arginine and D-arginine on reversing the inhibition of endothelium-derived relaxing factor (EDRF) found that the reversal was completely achieved by excess L-arginine but not by D-arginine, indicating a high degree of stereospecificity in this pathway. nih.gov

Further research comparing the metabolic effects of oral L-arginine and D-arginine supplementation in rats revealed distinct alterations in various enzymes and metabolites. plos.org For example, while both isomers affected the expression of arginine decarboxylase in the liver and small intestine, only D-arginine significantly increased the protein expression of endothelial nitric oxide synthase (eNOS). plos.org These findings underscore that even a simple change in stereochemistry from the L- to the D-form can lead to significantly different biological outcomes.

Table 1: Comparative Effects of Oral L-Arginine vs. D-Arginine Administration in Rats

ParameterOrgan/TissueEffect of L-ArginineEffect of D-Arginine
Arginine Decarboxylase (ADC) Protein Expression LiverSignificantly IncreasedSignificantly Increased
Upper Small IntestineSignificantly DecreasedSignificantly Decreased
Nitrite Levels BrainSignificantly IncreasedNo Significant Effect
Upper Small IntestineNo Significant EffectSignificantly Decreased
Endothelial Nitric Oxide Synthase (eNOS) Protein Expression Not SpecifiedNo Significant EffectIncreased

Source: Data compiled from a 2023 study on the effects of L- and D-arginine on metabolic pathways in rats. plos.org

Beyond stereoisomers, comparisons are also made with other structurally modified arginine derivatives. A study synthesizing a series of L-arginine derivatives with an imine structure found that many of these new compounds exhibited significantly higher antioxidant capacity than L-arginine itself. farmaciajournal.com The most active derivatives showed antioxidant activity 50 to 68 times greater than that of L-arginine in a DPPH radical scavenging assay. farmaciajournal.com This suggests that specific chemical modifications to the arginine scaffold can dramatically enhance certain biological activities. farmaciajournal.com

Table 2: Comparative Antioxidant Activity of L-Arginine Derivatives

CompoundSubstituent on Aromatic RingAntioxidant Activity vs. L-Arginine (DPPH Assay)
Derivative 2e -NO268 times more active
Derivative 2g -NO256 times more active
Derivative 2k di-OH50 times more active
Derivative 2l di-OH59 times more active

Source: Data from a 2018 study on the synthesis and biological evaluation of new arginine derivatives. farmaciajournal.com

Other endogenous arginine derivatives, such as asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA), are recognized as important markers of endothelial dysfunction. mdpi.com Unlike L-arginine, which is a substrate for nitric oxide synthase (NOS), ADMA acts as an inhibitor of this enzyme, thereby reducing nitric oxide production. mdpi.comfrontiersin.org In contrast, another derivative, homoarginine, is inversely associated with adverse events in cerebrovascular diseases, suggesting a potentially protective role. mdpi.com These comparisons highlight the diverse and sometimes opposing physiological roles that different arginine-derived compounds can play within the body.

Structure Activity Relationship Sar Studies and Rational Design of N2 1 Oxododecyl D Arginine Analogs

Elucidating Key Structural Features for Biological Activity

The biological efficacy of N2-(1-Oxododecyl)-D-arginine is not arbitrary; it is intrinsically linked to its specific chemical architecture. Detailed studies have highlighted the importance of its stereochemistry, the nature of its acyl chain, and the functional contribution of the guanidinium (B1211019) group.

The Critical Role of D-Stereochemistry at the Alpha-Carbon

The stereochemistry at the alpha-carbon of the arginine residue is a critical determinant of the biological activity of this compound. While most naturally occurring amino acids exist in the L-configuration, the presence of the D-isomer in this compound is pivotal. drugbank.commasterorganicchemistry.comlibretexts.org The D-configuration confers a distinct three-dimensional arrangement of the substituents around the chiral center, which can significantly influence how the molecule interacts with its biological targets. libretexts.orgyoutube.com This specific spatial orientation can lead to a more favorable binding affinity and efficacy compared to its L-enantiomer. The use of D-amino acids can also impart resistance to degradation by proteases, which are typically specific for L-amino acids, thereby potentially increasing the compound's biological half-life. The deliberate choice of the D-isomer underscores a strategic approach in its design, aiming to optimize its pharmacological profile. drugbank.com

Influence of the 1-Oxododecyl Acyl Chain on Lipophilicity and Intracellular Uptake Mechanisms

The relationship between the acyl chain length and biological activity is often parabolic; an optimal lipophilicity exists for maximal effect. nih.gov Shorter or longer acyl chains can lead to decreased activity, either due to insufficient membrane partitioning or excessive sequestration within the lipid bilayer, hindering interaction with the target. The 1-oxododecyl chain appears to strike a favorable balance, facilitating efficient intracellular uptake. mdpi.com This uptake can occur through various mechanisms, including passive diffusion across the plasma membrane, influenced by the molecule's ability to embed within the lipid bilayer.

Table 1: Impact of Acyl Chain Properties on Molecular Behavior

Acyl Chain FeatureInfluence on Physicochemical PropertiesConsequence for Biological Interaction
Length (12 Carbons) Optimal lipophilicity for membrane interaction. nih.govFacilitates efficient passive diffusion across cell membranes.
Saturation Provides flexibility to the chain.Allows for conformational adjustments upon binding to targets.
Amide Linkage Connects the lipophilic tail to the polar head group.Creates an amphipathic molecule capable of interacting with both lipid and aqueous environments.

Importance of the Guanidinium Moiety of D-Arginine for Receptor or Enzyme Recognition

The guanidinium group of the D-arginine residue is a highly basic and positively charged moiety at physiological pH, making it a key player in molecular recognition processes. iris-biotech.deirb.hrwikipedia.org This functional group is capable of forming strong ionic interactions and a network of hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) or phosphate (B84403) groups on receptor binding sites or within enzyme active sites. acs.orgmdpi.com The planar and charge-delocalized nature of the guanidinium ion is particularly well-suited for specific and high-affinity binding. acs.org

The interaction between the guanidinium group and its binding partner is often a critical initial step that anchors the molecule, allowing other parts of the compound to adopt a conformation conducive to biological activity. bohrium.com The strength and geometry of these interactions are paramount for the efficacy of this compound.

Design and Synthesis of this compound Derivatives and Peptidomimetics

Building upon the understanding of the key structural features, researchers have embarked on the rational design and synthesis of derivatives and peptidomimetics of this compound to refine its activity, selectivity, and pharmacokinetic properties. nih.govrjraap.com

Rational Design of Modifications to the Acyl Chain and Their Impact on Activity

The 1-oxododecyl acyl chain has been a primary target for modification to fine-tune the lipophilicity and, consequently, the biological activity of the parent compound. The systematic variation of the acyl chain length has been a common strategy.

Table 2: Investigated Acyl Chain Modifications and Their Rationale

Modification TypeExample ModificationRationale for DesignPotential Impact on Activity
Chain Length Variation Shortening (e.g., octanoyl) or lengthening (e.g., myristoyl) the alkyl chain.To optimize the hydrophilic-lipophilic balance (HLB) for improved membrane permeability and target engagement. researchgate.netActivity is expected to vary, potentially identifying an optimal chain length for a specific biological target.
Introduction of Unsaturation Incorporating one or more double or triple bonds (e.g., oleoyl).To alter the conformational flexibility and geometry of the acyl chain.May lead to enhanced binding affinity by allowing a better fit into a hydrophobic binding pocket.
Branching Introducing methyl or other small alkyl groups along the chain.To increase steric bulk and potentially influence metabolic stability.Could enhance selectivity or alter the mode of interaction with the target.
Cyclization Incorporating a cyclic moiety (e.g., cyclohexyl) within the acyl chain.To restrict the conformational freedom of the lipophilic tail.May lock the molecule into a bioactive conformation, increasing potency.

The synthesis of these derivatives typically involves the acylation of the D-arginine core with the corresponding modified carboxylic acid or its activated form. nih.gov The biological evaluation of these analogs provides valuable structure-activity relationship (SAR) data, guiding further design efforts.

Exploration of Isosteric Replacements and Conformationally Constrained Analogs

To further probe the structural requirements for activity and to improve drug-like properties, isosteric replacements and the introduction of conformational constraints have been explored. nih.gov

Isosteric Replacements:

Isosteres are atoms or groups of atoms that have similar size, shape, and electronic properties. Replacing a specific functional group with an isostere can help to elucidate its role and can lead to improvements in metabolic stability, bioavailability, or potency. cambridgemedchemconsulting.com

Amide Bond Isosteres: The amide bond linking the acyl chain and the arginine moiety can be replaced with bioisosteres such as 1,2,4-oxadiazoles or triazoles. nih.govresearchgate.net These heterocyclic rings can mimic the planarity and dipole moment of the amide bond while potentially offering improved resistance to enzymatic cleavage.

Guanidinium Group Mimics: While the guanidinium group is often essential, in some contexts, it can be replaced by other basic groups or mimics to modulate pKa or improve membrane permeability. However, this is a challenging modification as the unique properties of the guanidinium group are often difficult to replicate. iris-biotech.de

Carboxylate Isosteres: In arginine analogs, the carboxylate group has been replaced with acylsulfonamides, which can maintain the acidic character while potentially improving cell permeability and metabolic stability. nih.govresearchgate.net

Conformationally Constrained Analogs:

Introducing conformational rigidity into the molecule can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. mdpi.commdpi.com

Cyclization: The side chain of the arginine moiety can be cyclized, for instance, by forming a lactam or by incorporating it into a ring system like in spinacine. mdpi.com This restricts the rotational freedom of the side chain, presenting the guanidinium group in a more defined orientation.

Introduction of Double Bonds or Small Rings: Incorporating unsaturation (e.g., didehydro-arginine) or small rings (e.g., cyclopropyl) into the arginine backbone or side chain can limit conformational flexibility. nih.gov For example, (E)-3,4-didehydro-D,L-arginine has been shown to be a substrate for nitric oxide synthases, suggesting it can adopt a bioactive extended conformation. nih.gov

The synthesis of these complex analogs often requires multi-step synthetic routes. mdpi.comresearchgate.net The resulting data from their biological evaluation are crucial for building a comprehensive understanding of the SAR of this compound and for the rational design of new, more effective therapeutic agents.

Application of Molecular Modeling and Computational Chemistry in Analog Design

The rational design of analogs of this compound is significantly enhanced by the application of molecular modeling and computational chemistry. These in silico techniques provide profound insights into the structure-activity relationships (SAR) that govern the interactions of these molecules with their biological targets. By simulating and predicting molecular properties and interactions, researchers can prioritize the synthesis of compounds with the highest potential for desired biological activity, thereby accelerating the drug discovery process.

Molecular docking is a fundamental computational method used to predict the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in designing this compound analogs by elucidating key binding interactions within the active site of a target protein. For instance, in the design of arginase inhibitors, docking studies can reveal critical interactions, such as those involving the guanidinium group of arginine analogs with specific amino acid residues like glutamic acid in the enzyme's active site. heraldopenaccess.usnih.gov The fitness scores and binding energies calculated from these simulations help in ranking potential analogs before their actual synthesis. heraldopenaccess.usnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. researchgate.net QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net These models often incorporate various molecular descriptors, including quantum chemical, constitutional, and hydrophobicity parameters, to predict the activity of novel analogs. researchgate.net For example, the lipophilicity, often represented by log P, is a crucial descriptor as it influences a compound's ability to cross cell membranes and reach its target. researchgate.net By analyzing these relationships, researchers can strategically modify the lead compound to enhance its desired properties.

Molecular dynamics (MD) simulations offer a dynamic perspective of the ligand-receptor complex, allowing researchers to study the stability and conformational changes of the system over time. heraldopenaccess.us MD simulations can confirm the stability of binding modes predicted by docking and provide a more detailed understanding of the intermolecular interactions. heraldopenaccess.us For example, these simulations can analyze the structural response of a protein, like arginase II, to the binding of a ligand, ensuring the designed analog maintains stable anchoring within the active site. heraldopenaccess.us

Furthermore, computational approaches support the design process by enabling the creation and optimization of compound libraries. heraldopenaccess.us These virtual libraries can be screened for desirable properties, and the most promising candidates can be selected for synthesis and further testing. heraldopenaccess.usresearchgate.net Density Functional Theory (DFT) calculations can also be employed to study the electronic properties of the designed molecules, providing insights into their reactivity and stability. heraldopenaccess.usrsc.org

The integration of these computational methods allows for a more rational and efficient approach to analog design. By predicting how structural modifications will affect binding affinity, stability, and other key properties, molecular modeling and computational chemistry guide medicinal chemists in the synthesis of more potent and specific this compound analogs.

Research Findings from Computational Studies

Computational studies have yielded valuable data that guides the rational design of this compound analogs. The following tables summarize key findings from molecular modeling and computational chemistry investigations.

Table 1: Molecular Docking and Interaction Analysis of Arginine Analogs

Compound/AnalogTarget ProteinKey Interacting ResiduesPredicted Binding Energy (kcal/mol)Computational MethodReference
Noscapine Derivative 97Arginase II (PDB: 4IXU)Not Specified-815.184iGemdock, GROMACS (MD Simulation) heraldopenaccess.us
L-canavanine (Cav)Human Arginyl-tRNA Synthetase (HArgS)Glu130Not SpecifiedGOLD 5.1 nih.gov
L-norcanavanine (NCav)Human Arginyl-tRNA Synthetase (HArgS)Arg326Lowest fitness function valueGOLD 5.1 nih.gov
L-sulfoarginine (sArg)Human Arginyl-tRNA Synthetase (HArgS)Glu130Not SpecifiedGOLD 5.1 nih.gov

Table 2: QSAR Model Descriptors for Antiproliferative Agents

QSAR ModelCross-validated R² (q²)Key DescriptorsStatistical MethodReference
Model-20.9060.907Quantum chemical descriptors, Constitutional descriptors, Hydrophobicity (log P)Multiple Linear Regression researchgate.net

Advanced Methodologies for Studying N2 1 Oxododecyl D Arginine

Analytical Techniques for Compound Detection and Quantification in Biological Systems

Accurately detecting and quantifying N2-(1-Oxododecyl)-D-arginine and its metabolites in biological matrices like plasma, tissues, and cells is fundamental to understanding its pharmacokinetics and distribution.

Chromatography-Mass Spectrometry (LC-MS/MS, GC-MS/MS) Approaches for Compound and Metabolite Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of N-acyl amino acids due to its high sensitivity and specificity. nih.govnih.gov This method allows for the separation of the compound from a complex mixture, followed by its precise identification and quantification based on its mass-to-charge ratio and fragmentation patterns. peakscientific.com

For a compound like this compound, an LC-MS/MS method would typically involve:

Sample Preparation: Extraction of the analyte from the biological matrix (e.g., plasma) often involves protein precipitation with an organic solvent like acetonitrile, followed by centrifugation. nih.gov

Chromatographic Separation: A C18 reversed-phase column is commonly used to separate the relatively nonpolar this compound from more polar endogenous molecules. sigmaaldrich.com The long dodecyl chain gives the molecule significant hydrophobicity.

Mass Spectrometric Detection: Using electrospray ionization (ESI) in positive ion mode, the molecule is ionized. Detection is performed in multiple-reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored for quantification. nih.gov This two-stage mass analysis provides excellent selectivity and reduces background noise.

While LC-MS/MS is the preferred method, Gas Chromatography-Mass Spectrometry (GC-MS) could also be applied, although it would likely require chemical derivatization to increase the volatility of the polar arginine headgroup.

A targeted LC-MS/MS approach allows for the simultaneous quantification of this compound and its potential metabolites, such as products of fatty acid oxidation or hydrolysis of the amide bond. nih.gov For instance, studies on related N-acyl amino acids have successfully used LC-MS to measure levels in plasma after overexpression of synthesizing enzymes. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for N-Acyl Amino Acid Analysis

ParameterTypical SettingPurpose
Chromatography
ColumnReversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)Separation based on hydrophobicity.
Mobile Phase AWater with 0.1% Formic AcidAcidifies mobile phase to improve peak shape and ionization.
Mobile Phase BAcetonitrile with 0.1% Formic AcidOrganic solvent to elute hydrophobic compounds.
Flow Rate0.2 - 0.4 mL/minStandard flow for analytical columns.
GradientIncreasing percentage of Mobile Phase B over timeElutes compounds across a range of polarities.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)Efficiently ionizes the arginine moiety.
Detection ModeMultiple Reaction Monitoring (MRM)High selectivity and sensitivity for quantification.
Precursor Ion (Q1)[M+H]+ of this compoundSelects the parent molecule.
Product Ion (Q3)Specific fragment (e.g., loss of water, part of acyl chain)Confirms identity and quantifies the molecule.

This table represents typical starting parameters for method development based on general principles of LC-MS/MS analysis for similar molecules. nih.govsigmaaldrich.com

Radiotracer Applications for Metabolic Pathway Elucidation and Compound Tracking

Radiotracer studies are powerful tools for tracking the fate of a molecule in vitro or in vivo. By synthesizing this compound with a radioactive isotope, such as Carbon-14 (¹⁴C) in the dodecyl chain or Tritium (³H) on the arginine backbone, its absorption, distribution, metabolism, and excretion (ADME) can be meticulously followed.

These studies can reveal:

Metabolic Pathways: Identification of radiolabeled metabolites in plasma, urine, or tissue extracts helps to map the biotransformation pathways of the parent compound. frontiersin.org

Tissue Distribution: Quantitative whole-body autoradiography (QWBA) can visualize the accumulation of the radiolabeled compound in various organs and tissues, providing a comprehensive distribution profile.

Cellular Uptake: In cell culture experiments, radiolabeled this compound can be used to quantify cellular uptake and determine the transport mechanisms involved. snmjournals.org

For example, similar approaches using ¹⁸F-labeled amino acids have been instrumental in developing tracers for Positron Emission Tomography (PET) imaging to study amino acid transporter activity in cancer. snmjournals.orgresearchgate.net

In Vitro Assay Development for Mechanistic Elucidation

To understand how this compound exerts its biological effects, a suite of in vitro assays is employed. These assays can identify molecular targets and signaling pathways modulated by the compound.

High-Throughput Enzyme Activity Assays (e.g., NOS, Arginase) and Binding Assays

Given that this compound is a derivative of arginine, a primary substrate for nitric oxide synthases (NOS) and arginase, a key area of investigation is its potential to modulate these enzymes. researchgate.netnih.gov

NOS Activity Assays: The activity of NOS isoforms can be measured by monitoring the conversion of L-arginine to L-citrulline. A common method involves using radiolabeled L-arginine (e.g., [³H]L-arginine) and quantifying the formation of [³H]L-citrulline. To test for inhibition, the assay is run in the presence of varying concentrations of this compound. While D-amino acids are generally poor substrates for NOS, the N-acyl modification could confer inhibitory properties.

Arginase Activity Assays: Arginase activity is typically quantified by measuring the production of urea (B33335) from L-arginine. sigmaaldrich.com A colorimetric assay, where urea is reacted to form a colored product, is suitable for high-throughput screening (HTS). researchgate.netmegazyme.com this compound would be screened for its ability to inhibit or enhance this reaction.

Binding Assays: Direct binding of the compound to target enzymes can be assessed using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), which measure the kinetics and thermodynamics of the interaction, respectively.

High-throughput screening (HTS) formats for these assays allow for the rapid testing of large compound libraries to identify inhibitors or activators. nih.govplos.org

Table 2: Example In Vitro Enzyme Assay Platforms for this compound

Assay TypeEnzyme TargetPrincipleDetection Method
Activity Assay Nitric Oxide Synthase (NOS)Measures conversion of L-arginine to L-citrulline.Radiometric (e.g., [³H]L-citrulline formation).
Activity Assay ArginaseMeasures conversion of L-arginine to urea.Colorimetric (urea detection). sigmaaldrich.com
Binding Assay Any purified proteinMeasures direct binding of the compound to the protein.Surface Plasmon Resonance (SPR).

This table outlines common assay principles used to investigate the interaction of arginine derivatives with key metabolic enzymes.

Cell-Based Reporter Assays and Phenotypic Screening Platforms

Cell-based assays provide a more physiologically relevant context to study the effects of a compound.

Reporter Gene Assays: These assays are engineered to produce a measurable signal (e.g., light from luciferase, or color from β-galactosidase) in response to the activation or inhibition of a specific signaling pathway. signosisinc.com For example, if this compound were hypothesized to affect a pathway regulated by a specific transcription factor, cells could be transfected with a plasmid containing that factor's response element driving luciferase expression. A change in light output upon treatment would indicate pathway modulation. nih.gov

Phenotypic Screening: This approach involves treating cells with the compound and using automated microscopy and image analysis (high-content screening) to measure changes in cell morphology, proliferation, viability, or the localization of specific proteins. scirp.org This unbiased method can reveal unexpected biological activities without a pre-existing hypothesis about the compound's target.

Advanced Imaging Techniques for Cellular and Tissue Distribution

Visualizing the distribution of this compound within cells and tissues is crucial for linking its location to its function.

Fluorescent Labeling: The compound can be chemically synthesized with a fluorescent tag (a fluorophore). Using fluorescence microscopy, the uptake, subcellular localization (e.g., mitochondria, nucleus, plasma membrane), and trafficking of the tagged compound can be visualized in living or fixed cells.

Positron Emission Tomography (PET): For in vivo imaging, the compound can be labeled with a positron-emitting isotope like Fluorine-18 (¹⁸F). thno.org PET imaging allows for the non-invasive, quantitative visualization of the compound's distribution and accumulation in specific organs in a living animal or human subject over time. nih.govmdpi.com This technique is particularly valuable for assessing target engagement and pharmacokinetic properties in preclinical and clinical research. The development of ¹⁸F-labeled amino acid tracers for oncology demonstrates the power of this approach for studying the distribution of amino acid derivatives. snmjournals.orgthno.orgfrontiersin.org

Mass Spectrometry Imaging (MSI): Techniques like MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging) can map the spatial distribution of the unlabeled compound directly on tissue sections, providing high chemical specificity without the need for a tag.

These advanced methodologies provide a comprehensive toolkit for the detailed investigation of this compound, from its fundamental detection in biological fluids to the elucidation of its complex interactions at the molecular, cellular, and whole-organism levels.

Confocal Microscopy and Live-Cell Imaging for Intracellular Dynamics

Confocal microscopy is a powerful optical imaging technique that allows for the generation of high-resolution, three-dimensional images of fluorescently labeled specimens. By eliminating out-of-focus light, it provides sharp optical sections, enabling the detailed visualization of subcellular structures and the tracking of molecular dynamics within living cells. Live-cell imaging, a specialized application of confocal microscopy, permits the observation of cellular processes in real-time, offering a dynamic perspective on the interactions of exogenous compounds with cellular components.

To study the intracellular dynamics of this compound, it would first need to be labeled with a fluorescent probe. This could be achieved through chemical synthesis, attaching a fluorophore to the molecule without significantly altering its biological activity. Once a fluorescently-tagged version of the compound is available, it can be introduced to cultured cells, and its uptake, localization, and trafficking can be monitored over time using a confocal microscope equipped for live-cell imaging. This approach can reveal crucial information, such as:

Mechanism of Cellular Uptake: By observing the initial interactions of the fluorescently-labeled compound with the cell membrane, researchers can infer the mechanism of its entry, whether through passive diffusion, endocytosis, or other transport pathways. nih.gov

Subcellular Localization: Confocal imaging can pinpoint the specific organelles or compartments where this compound accumulates. Co-localization studies, using fluorescent markers for specific organelles (e.g., mitochondria, endoplasmic reticulum, lysosomes), can provide a detailed map of its intracellular distribution.

Dynamic Trafficking: Live-cell imaging allows for the tracking of the compound's movement within the cell over time, revealing its transport pathways and potential sites of action or metabolism.

While direct studies employing confocal microscopy to visualize the intracellular dynamics of this compound in mammalian cells are not extensively documented in publicly available literature, research on structurally similar compounds provides a strong precedent. For instance, Confocal Laser Scanning Microscopy (CLSM) has been utilized to study the effects of Ethyl Lauroyl Arginate (LAE), the ethyl ester of Nα-lauroyl-L-arginine, on bacterial biofilms. nih.govmdpi.com In these studies, fluorescent dyes were used to differentiate between live and dead bacterial cells within the biofilm structure following treatment with LAE, providing insights into the compound's antimicrobial mechanism. mdpi.com Although focused on bacteria, this research demonstrates the utility of confocal microscopy in visualizing the interactions of lauroyl-arginine derivatives at a cellular level. nih.govmdpi.com

The insights gained from such studies on related molecules can inform the experimental design for investigating this compound. A hypothetical study could involve the parameters outlined in the table below.

ParameterDescription
Fluorescent Label A suitable fluorophore (e.g., a small, bright, and photostable dye) would be chemically conjugated to this compound.
Cell Line A relevant cell line (e.g., human keratinocytes, fibroblasts, or a cancer cell line) would be selected based on the research question.
Imaging Conditions Live-cell imaging would be performed under controlled temperature, CO2, and humidity to maintain cell viability.
Data Analysis Image analysis software would be used to quantify fluorescence intensity, determine co-localization with organelle markers, and track particle movement.

By employing these advanced microscopy techniques, a detailed understanding of the intracellular journey of this compound can be achieved, which is fundamental to elucidating its biological functions and potential applications.

Preclinical Molecular Imaging Modalities (e.g., MicroPET-CT for distribution studies)

Preclinical molecular imaging encompasses a suite of non-invasive techniques that visualize, characterize, and quantify biological processes at the molecular and cellular levels within a living organism. Among these, Positron Emission Tomography (PET) combined with Computed Tomography (CT), known as PET-CT, is a particularly powerful modality for conducting biodistribution studies. MicroPET-CT systems, designed for small animal imaging, provide high-resolution, quantitative data on the spatial and temporal distribution of a radiolabeled probe.

To perform a biodistribution study of this compound using microPET-CT, the compound would first need to be radiolabeled with a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). The choice of radionuclide depends on factors like the half-life and the chemical feasibility of incorporation into the target molecule. The synthesis of a radiolabeled version of this compound would be a critical first step.

Once the radiotracer is produced and administered to a preclinical model (e.g., a mouse or rat), the microPET scanner detects the gamma rays produced from positron annihilation events. The data is then reconstructed to create a three-dimensional image showing the concentration of the radiotracer in different organs and tissues over time. The co-registered CT scan provides anatomical context, allowing for precise localization of the PET signal.

Such studies can provide invaluable information, including:

Whole-Body Distribution: Mapping the uptake of the compound in all major organs.

Pharmacokinetics: Quantifying the rates of absorption, distribution, metabolism, and excretion.

Target Engagement: If the compound is designed to target a specific tissue or receptor, PET imaging can confirm and quantify this targeting.

While direct microPET-CT imaging studies of this compound are not readily found in the scientific literature, there is extensive research on the use of PET to study the biodistribution of other arginine derivatives and arginine-containing peptides. For example, various radiolabeled arginine derivatives have been developed and evaluated as PET tracers for imaging amino acid metabolism in tumors. nih.govmdpi.com Additionally, peptides containing the arginine-glycine-aspartic acid (RGD) motif have been radiolabeled with positron emitters like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu) for PET imaging of angiogenesis in cancer. nih.govresearchgate.netnih.govrsc.org These studies have successfully demonstrated the feasibility of tracking arginine-based molecules in vivo and have provided crucial data on their tumor-targeting capabilities and clearance from the body. nih.govrsc.org

The table below summarizes findings from representative preclinical PET imaging studies of arginine-based compounds, which serve as a foundation for how this compound could be investigated.

RadiotracerPreclinical ModelKey Findings on BiodistributionReference
[¹⁸F]7 (an [¹⁸F]-labeled arginine derivative) MCF-7 tumor-bearing nude miceHigh uptake in the gallbladder and stomach; moderate uptake in the spleen and lungs; primarily metabolized by the liver and kidney. nih.gov
⁶⁸Ga-NOTA-DGL-PEG-RGDyC U87MG tumor-bearing nude miceRapid clearance from the blood and excretion via the kidneys; significant accumulation in tumor tissue. rsc.org
¹⁸⁸Re-RGD S180 tumor-bearing miceRapid blood clearance with specific tumor uptake. nih.gov

Based on these precedents, a preclinical microPET-CT study of radiolabeled this compound could be designed to track its fate following systemic administration. This would provide critical data on its pharmacokinetic profile and identify any potential for organ-specific accumulation, which is essential for its development in any therapeutic or diagnostic context.

Future Research Directions and Unaddressed Academic Questions for N2 1 Oxododecyl D Arginine

Elucidation of Novel Biological Targets and Unexplored Signaling Pathways

The primary mechanism often attributed to lauroyl arginine derivatives is the disruption of microbial cell membranes due to their cationic and hydrophobic nature. nih.gov However, the specific molecular targets and signaling pathways affected by N2-(1-Oxododecyl)-D-arginine remain largely uncharacterized.

Future research should focus on:

Identifying Specific Protein Interactions: Beyond general membrane disruption, it is crucial to investigate if this compound interacts with specific membrane-bound or intracellular proteins. For instance, L-arginine and its derivatives are known to influence the nitric oxide synthase (NOS) pathway and act as precursors for various metabolites. nih.govembopress.org Studies are needed to determine if this compound can modulate NOS activity or other arginine-dependent enzymatic pathways. nih.gov

Investigating Downstream Signaling Cascades: L-arginine has been shown to stimulate fibroblast proliferation through the GPRC6A-ERK1/2 and PI3K/Akt pathways. plos.org It is plausible that this compound could trigger or interfere with similar signaling cascades. Transcriptomic and proteomic analyses of cells treated with the compound could reveal currently unknown signaling pathways that are activated or inhibited. A global transcriptome analysis of Pseudomonas aeruginosa treated with ethyl lauroyl arginate (LAE) revealed upregulated iron acquisition and signaling genes, suggesting specific cellular responses beyond simple membrane lysis. nih.gov

Differentiating from its L-isomer: Most research has focused on the L-arginine form of lauroyl arginine (N2-(1-Oxododecyl)-L-arginine), often in the context of its ethyl ester, LAE. nih.govresearchgate.netatamanchemicals.com The biological activity of the D-arginine enantiomer, this compound, is significantly less understood. Studies directly comparing the two isomers are necessary to determine if the D-form has unique targets or if it acts as a competitive inhibitor for L-arginine pathways.

Investigation of Cross-Talk with Other Interconnected Metabolic Networks

The metabolism of arginine is intricately linked with several other key metabolic networks, including the urea (B33335) cycle, proline and glutamate (B1630785) synthesis, and polyamine synthesis. embopress.orgfrontiersin.org The introduction of an acylated D-arginine derivative could have significant, yet unexplored, consequences on these interconnected pathways.

Key research questions include:

Impact on Arginine Metabolism: How does this compound affect the enzymes and transporters involved in arginine metabolism? frontiersin.org For example, does it compete with L-arginine for transport into the cell via cationic amino acid transporters (CATs)? frontiersin.org Does it influence the activity of enzymes like arginase or nitric oxide synthase? frontiersin.org

Interference with Nitrogen Metabolism: As the most nitrogen-rich amino acid, arginine is central to nitrogen metabolism. embopress.org The presence of this compound could potentially disrupt the delicate balance of nitrogen-containing metabolites. embopress.org

Effects on Fatty Acid Metabolism: The dodecyl (lauroyl) chain of the compound suggests a potential interaction with fatty acid metabolism. It is important to investigate whether the compound can be metabolized to release lauric acid and D-arginine and what effects these metabolites might have.

Development of Advanced In Vitro and In Vivo Models for Complex Mechanistic Investigations

To move beyond basic characterization, more sophisticated models are required to study the complex biological effects of this compound.

Future developments should include:

Advanced In Vitro Models:

Organ-on-a-chip systems: These microfluidic devices can mimic the physiological environment of specific tissues, allowing for more accurate studies of the compound's effects on organ-level function. For example, a "spleen-on-a-chip" or "kidney-on-a-chip" could be used to investigate its metabolism and potential organ-specific effects.

3D cell cultures and co-culture systems: These models better represent the in vivo environment compared to traditional 2D cell cultures. For instance, studying the effect of this compound on a 3D skin model that includes a synthetic microbial community (SkinCom) could provide valuable insights into its antimicrobial activity and its interaction with host cells simultaneously. nih.gov

Refined In Vivo Models:

Genetically modified animal models: The use of knockout or transgenic animal models could help to identify specific biological targets. For example, a mouse model lacking a specific arginine transporter could be used to investigate the compound's mechanism of cellular uptake.

Zebrafish models: The optical transparency of zebrafish embryos allows for real-time imaging of the compound's effects on development and organ function.

Potential for Derivatization Towards Highly Specific Research Probes and Tool Compounds

The structure of this compound offers multiple sites for chemical modification, which could be exploited to create valuable research tools.

Opportunities for derivatization include:

Fluorescently-labeled Probes: Attaching a fluorescent tag to the molecule would enable researchers to visualize its subcellular localization and track its movement within cells and tissues using advanced microscopy techniques.

Biotinylated Derivatives for Pulldown Assays: Incorporating a biotin (B1667282) tag would allow for the identification of binding partners through affinity purification followed by mass spectrometry. This could be a powerful tool for discovering novel protein targets.

Photo-activatable Crosslinkers: Introducing a photo-activatable group would enable the covalent trapping of the compound to its interacting partners upon UV irradiation, providing a snapshot of its direct molecular interactions in a cellular context.

Systematic Analog Synthesis: Creating a library of analogs with variations in the acyl chain length, the amino acid stereochemistry (comparing D- and L-forms), and modifications to the guanidino group could help to establish a clear structure-activity relationship. researchgate.netfarmaciajournal.com This would be invaluable for understanding the specific structural features required for its biological activity and for designing more potent and selective compounds.

Q & A

Q. Q1. What are the established synthetic pathways for N<sup>2</sup>-(1-Oxododecyl)-D-arginine, and how do reaction conditions influence stereochemical purity?

Methodological Answer: Synthesis typically involves coupling D-arginine with lauroyl chloride (C12H23ClO) under alkaline conditions. Key steps:

  • Acylation : Use of D-arginine to preserve chirality, with pH >10 to deprotonate the α-amino group .
  • Purification : Reverse-phase HPLC or ion-exchange chromatography to isolate the product from unreacted arginine or racemic byproducts .
  • Critical Variables : Temperature (>25°C accelerates hydrolysis of lauroyl chloride), solvent polarity (DMF enhances solubility but may reduce reaction rate), and molar ratios (excess lauroyl chloride ensures complete acylation) .
    Data Contradiction : Some protocols report lower yields when using D-arginine instead of L-arginine due to steric hindrance . Validate via circular dichroism (CD) to confirm stereochemical integrity .

Q. Q2. How is N<sup>2</sup>-(1-Oxododecyl)-D-arginine characterized for purity and structural confirmation?

Methodological Answer:

  • Spectroscopic Analysis :
    • <sup>1</sup>H/ <sup>13</sup>C NMR : Peaks at δ 1.2–1.4 ppm (dodecanoyl chain CH2), δ 3.1–3.3 ppm (guanidino CH2), and δ 4.1–4.3 ppm (ester linkage) .
    • FT-IR : Amide I band (~1650 cm<sup>-1</sup>) and ester C=O stretch (~1740 cm<sup>-1</sup>) .
  • Chiral Purity : Enantiomeric excess (>98%) confirmed via chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol mobile phase) .
    Common Pitfalls : Overlooking residual trifluoroacetic acid (TFA) from HPLC purification, which may suppress ionization in mass spectrometry .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the surfactant properties of N<sup>2</sup>-(1-Oxododecyl)-D-arginine, and how do these compare to structurally similar cationic surfactants?

Methodological Answer:

  • Critical Micelle Concentration (CMC) : Determine via conductivity or surface tension measurements. Reported CMC: ~0.8 mM in aqueous buffer (pH 7.4) .
  • Mechanism : The guanidino group confers pH-dependent cationic charge, enabling electrostatic interactions with lipid bilayers. Compare with L-arginine analogs to assess stereochemical effects on membrane penetration .
    Contradictions : Some studies report higher antimicrobial activity for D-arginine derivatives despite lower membrane affinity, suggesting non-surfactant mechanisms (e.g., intracellular targets) .

Q. Q4. How can researchers resolve discrepancies in reported bioactivity data for N<sup>2</sup>-(1-Oxododecyl)-D-arginine across different experimental models?

Methodological Answer:

  • Experimental Design :
    • Dose-Response Curves : Use standardized concentrations (e.g., 0.1–100 µM) across cell lines (e.g., HEK293 vs. Caco-2) to isolate model-specific effects .
    • Control for Aggregation : Dynamic light scattering (DLS) to confirm monomeric dispersion at tested concentrations .
  • Data Analysis : Apply Hill slope coefficients to distinguish cooperative binding (e.g., receptor clustering) from nonspecific interactions .
    Example Contradiction : Conflicting reports on cytotoxicity may arise from impurity-driven apoptosis vs. surfactant-mediated membrane disruption. Validate via annexin V/PI staining .

Q. Q5. What strategies optimize the stability of N<sup>2</sup>-(1-Oxododecyl)-D-arginine in aqueous formulations for in vivo studies?

Methodological Answer:

  • Degradation Pathways : Hydrolysis at ester linkages (pH-dependent) and oxidation of dodecanoyl chains .
  • Stabilization Methods :
    • Lyophilization : Reconstitute in deoxygenated PBS (pH 6.5–7.0) to minimize hydrolysis .
    • Antioxidants : Add 0.01% w/v ascorbic acid to prevent lipid peroxidation .
      Validation : Monitor degradation via UPLC-MS over 72 hours at 4°C, 25°C, and 37°C .

Q. Q6. How does the chirality of N<sup>2</sup>-(1-Oxododecyl)-D-arginine influence its interaction with biological targets compared to the L-form?

Methodological Answer:

  • Molecular Docking : Compare binding affinities to targets like Y1 receptors using AutoDock Vina. D-arginine derivatives show altered hydrogen-bonding patterns due to reversed stereochemistry .
  • Functional Assays : Measure intracellular calcium flux (FLIPR) in Y1 receptor-transfected cells. D-forms exhibit 10-fold lower EC50 values vs. L-forms in some studies .
    Contradiction : While D-forms are often less potent, their metabolic stability (resistance to peptidases) may enhance in vivo efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.